molecular formula C34H29P B14908611 Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane

Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14908611
M. Wt: 468.6 g/mol
InChI Key: QSGBFBRTCSMRGG-UHFFFAOYSA-N
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Description

Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenyl and butenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid.

    Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with a butenyl derivative in the presence of a palladium catalyst.

    Attachment of the Phosphane Group:

Industrial Production Methods

Industrial production of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The butenyl group can be reduced to form saturated derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Saturated butyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The biphenyl and butenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: A simpler phosphane compound with three phenyl groups.

    Biphenylphosphane: A phosphane compound with a biphenyl structure but without the butenyl group.

    Phenylbutenylphosphane: A phosphane compound with a butenyl group but lacking the biphenyl structure.

Uniqueness

Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a biphenyl core, a butenyl group, and a phosphane group. This unique structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C34H29P

Molecular Weight

468.6 g/mol

IUPAC Name

diphenyl-[2-[2-(4-phenylbut-1-en-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C34H29P/c1-27(25-26-28-15-5-2-6-16-28)31-21-11-12-22-32(31)33-23-13-14-24-34(33)35(29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24H,1,25-26H2

InChI Key

QSGBFBRTCSMRGG-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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